(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by a carboxylic acid functional group. It is classified as a keto acid and is notable for its potential applications in organic synthesis and medicinal chemistry. The compound is identified by the CAS number 64234-14-6 and has a molecular formula of C10H14O3, with a molecular weight of approximately 186.22 g/mol .
The synthesis of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through various methods, including:
These synthetic routes highlight the compound's versatility in organic synthesis, particularly in generating chiral intermediates.
The molecular structure of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid features a bicyclic framework with a carboxylic acid group. The structural formula can be represented as follows:
This information indicates the compound's stereochemistry and functional groups critical for its chemical behavior.
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for creating derivatives that may have enhanced biological activity or different physical properties.
The physical and chemical properties of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid include:
These properties are crucial for determining the compound's behavior in various chemical environments and applications.
The primary applications of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid include:
The ongoing research into this compound may reveal further applications in medicinal chemistry and materials science as new synthetic methods and biological evaluations are developed.
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 64234-14-6), commonly termed ketopinic acid, is a structurally complex bicyclic compound featuring a norbornane-type scaffold with stereodefined carboxyl and ketone functional groups at the bridgehead and adjacent positions, respectively. Its molecular formula is C₁₀H₁₄O₃, and it serves as a versatile chiral building block for synthesizing bioactive molecules and enantiomerically enriched derivatives [1] [6].
The norbornane core of ketopinic acid presents synthetic challenges due to its endo/exo stereochemistry and quaternary carbon centers. A prominent route leverages the inherent symmetry of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic anhydride (meso-anhydride). Resolution occurs via reaction with enantiomerically pure amines (e.g., (R)- or (S)-1-phenylethylamine), forming diastereomeric imide acids. The diastereomers exhibit distinct crystallization behaviors, enabling separation. Subsequent regioselective lithium aluminum hydride (LiAlH₄) reduction cleaves the imide, yielding the enantiomerically pure amino alcohol precursor. Acid-catalyzed deprotection and cyclization furnish the target (1R,4S) enantiomer [7].
Table 1: Key Steps in Meso-Anhydride Resolution for Ketopinic Acid Synthesis
Step | Reagents/Conditions | Function | Yield/Selectivity |
---|---|---|---|
Diastereomer Formation | (R)-1-Phenylethylamine, THF, 0–25°C | Forms separable diastereomeric imide acids | ~85:15 diastereomeric ratio |
Diastereomer Separation | Crystallization (e.g., toluene) | Isolates single diastereomer | >98% de |
Reductive Cleavage | LiAlH₄, THF, 0°C to reflux | Reduces imide to amino alcohol; cleaves chiral auxiliary | 70–85% yield |
Cyclization/Deprotection | Acidic cation exchange resin (H⁺) | Removes amine protecting group | Quant. conversion |
This strategy capitalizes on the meso-anhydride’s prochirality and achieves high enantiopurity (>98% enantiomeric excess) without transition-metal catalysts. Alternative approaches include Diels-Alder cycloadditions between cyclopentadiene and chiral dienophiles, though controlling stereoselectivity requires intricate ligand design [7] [8].
Asymmetric organocatalysis provides efficient access to ketopinic acid esters and amides. A formal [4 + 2] cycloaddition between furan derivatives and α,β-unsaturated aldehydes, mediated by imidazolidinone organocatalysts (e.g., MacMillan catalyst), generates oxabicyclo[2.2.1]heptane intermediates. Hydrolysis and oxidative cleavage of the furan ring then yield enantiomerically enriched ketopinic acid derivatives. This method achieves >90% enantiomeric excess under mild conditions and avoids stoichiometric chiral auxiliaries [8].
Complementary enzymatic routes employ engineered transaminases for asymmetric amination of ketopinic acid-derived ketones. For example, ω-transaminases from Arthrobacter species, optimized via directed evolution, convert prochiral ketones to chiral amines with >99% enantiomeric excess. Mutations (e.g., V69G, F122I, A284G) expand the enzyme’s small binding pocket, accommodating bulky trifluorophenyl groups—critical for pharmaceutical intermediates like sitagliptin precursors [3] [5].
Table 2: Asymmetric Methods for Ketopinic Acid Derivatives
Method | Catalyst/Enzyme | Key Transformation | Enantiomeric Excess | Advantage |
---|---|---|---|---|
Organocatalysis | Imidazolidinone catalyst | [4+2] Cycloaddition → Ring cleavage | >90% | Metal-free; mild conditions |
Biocatalysis | Evolved ω-transaminase (Arthrobacter) | Ketone → Chiral amine | >99% | High selectivity; green chemistry |
Metal Catalysis | Chiral Ru/BINAP complexes | Asymmetric hydrogenation | 80–95% | Broad substrate scope |
Ketopinic acid’s rigid scaffold makes it an ideal chiral directing group for enzymatic deracemization. Engineered monoamine oxidase (MAO-N) variants catalyze the enantioselective oxidation of racemic amines to imines. Coupled with non-selective chemical reductants (e.g., ammonia-borane), this process achieves dynamic kinetic resolution. The MAO-N D11 variant (mutations: Asn336Ser/Met348Lys/Ile246Met) deracemizes sterically hindered amines—including those derived from ketopinic acid—with up to 99% enantiomeric excess [3].
Similarly, imine reductases (IREDs) enable reductive amination of ketopinic acid ketones with ammonia or methylamine donors, yielding β-amino acid derivatives. Protein engineering (e.g., structure-guided mutagenesis) enhances activity toward bicyclic ketones. For instance, IREDs fused with glucose dehydrogenase (GDH) enable cofactor recycling, achieving 200 g/L substrate loading and >90% yield in preparative-scale reactions [3] [5].
Table 3: Biocatalytic Deracemization Systems for Amine Synthesis
Enzyme Class | Engineered Variant | Key Mutation(s) | Application | Efficiency |
---|---|---|---|---|
Monoamine Oxidase | MAO-N D11 | Asn336Ser/Met348Lys/Ile246Met | Deracemization of α-substituted benzylamines | >99% enantiomeric excess |
ω-Transaminase | ATA-117-Rd11 (Codexis®) | V69G/F122I/A284G/Y26H/V65A | Sitagliptin ketone amination | 92% yield; >99.95% enantiomeric excess |
Imine Reductase | IRED M24 | W94F/L167I | Reductive amination of bicyclic ketones | 85% conversion; 98% enantiomeric excess |
Case Study: Transaminase Engineering for Sitagliptin SynthesisA landmark application involves ketopinic acid-like bicyclic ketones in sitagliptin manufacture. Initial wild-type transaminases showed <2% conversion. Through substrate walking and saturation mutagenesis, residues lining the small binding pocket (Val69, Phe122, Ala284) were mutated to glycine or isoleucine, reducing steric hindrance. Twelve rounds of evolution yielded a variant with 27 mutations and 27,000-fold enhanced activity, enabling 200 g/L substrate conversion with near-perfect enantioselectivity [3].
These advances underscore ketopinic acid’s role in advancing sustainable chiral synthesis. Integrating organo- and biocatalysis with computational design will further streamline production of high-value enantiopure building blocks.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1